
2-(Trifluoromethyl)pyridine
Overview
Description
2-(Trifluoromethyl)pyridine is an organic compound with the molecular formula C6H4F3N. It consists of a pyridine ring substituted with a trifluoromethyl group at the second position. This compound is notable for its unique chemical properties, which are largely attributed to the presence of the trifluoromethyl group. The incorporation of fluorine atoms into organic molecules often results in enhanced stability, lipophilicity, and bioavailability, making this compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2-(Trifluoromethyl)pyridine can be achieved through several methods:
Direct Fluorination: One common method involves the direct fluorination of 2-methylpyridine using elemental fluorine or a fluorinating agent such as cobalt trifluoride.
Trichloromethyl-Pyridine Route: Another method involves the exchange of chlorine atoms with fluorine atoms in trichloromethyl-pyridine.
Building-Block Method: This method relies on the assembly of the pyridine ring from a trifluoromethyl-containing building block.
Chemical Reactions Analysis
2-(Trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxide derivatives or reduced to yield partially or fully hydrogenated products.
Coupling Reactions: This compound can undergo coupling reactions with various aryl or alkyl halides in the presence of palladium catalysts, leading to the formation of biaryl or alkylated pyridine derivatives.
Scientific Research Applications
Herbicides and Fungicides
One of the primary applications of 2-(Trifluoromethyl)pyridine is in the development of agrochemicals. Notably, derivatives such as Fluazifop-butyl have been introduced to the market as effective herbicides. The compound's trifluoromethyl group contributes to its herbicidal activity by improving its potency against specific weed species .
Table 1: Agrochemical Products Containing this compound Derivatives
Product Name | Type | Active Ingredient | Application Area |
---|---|---|---|
Fluazifop-butyl | Herbicide | This compound derivative | Cereal crops |
Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine | Crop protection |
Bimiralisib | Antitumor | 2-Amino-4-(trifluoromethyl)pyridine | Cancer treatment |
Pest Control
The application of this compound extends to pest control, where its derivatives are utilized in formulations aimed at protecting crops from pests. The unique physicochemical properties imparted by fluorine enhance the effectiveness of these compounds against various agricultural pests .
Drug Development
In the pharmaceutical sector, this compound serves as a crucial intermediate in the synthesis of numerous bioactive compounds. Its derivatives are being investigated for their potential as antiviral and anticancer agents. For instance, compounds like tipranavir, an anti-HIV drug, are synthesized using this moiety due to its ability to enhance binding affinity to target enzymes .
Table 2: Pharmaceutical Compounds Derived from this compound
Compound Name | Therapeutic Use | Status |
---|---|---|
Tipranavir | Anti-HIV | Marketed |
Bimiralisib | Antitumor | Phase II clinical trial |
Icenticaftor | Cystic fibrosis treatment | Under investigation |
Toxicological Studies
Despite its beneficial applications, certain derivatives of this compound have raised concerns regarding toxicity. A case study reported severe health effects following inhalation exposure to 5-amino-2-(trifluoromethyl)pyridine, highlighting the need for caution in industrial settings . This emphasizes the importance of thorough toxicological assessments during the development phase of pharmaceutical products.
Case Study 1: Fungicidal Activity
Research has demonstrated that trifluoromethyl-substituted pyridines exhibit higher fungicidal activity compared to traditional chlorine-based fungicides. For example, a study found that a specific derivative showed significantly improved effectiveness against fungal pathogens affecting crops, thus supporting its use in agricultural formulations .
Case Study 2: Clinical Trials for Antiviral Agents
Numerous compounds containing the trifluoromethyl group are currently undergoing clinical trials aimed at treating viral infections and cancers. The structural modifications enabled by incorporating this moiety have led to promising results in enhancing drug efficacy and reducing side effects .
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyridine and its derivatives is often related to their ability to interact with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, often through hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group.
Receptor Modulation: In pharmaceuticals, this compound derivatives can modulate receptor activity by mimicking or blocking the action of natural ligands.
Pathway Interference: The compound can interfere with biological pathways, such as signal transduction and metabolic pathways, leading to therapeutic effects.
Comparison with Similar Compounds
2-(Trifluoromethyl)pyridine can be compared to other trifluoromethyl-substituted pyridines and related compounds:
2,3-Dichloro-5-(trifluoromethyl)pyridine: This compound is used in the synthesis of crop-protection products and exhibits similar chemical properties but with additional chlorine atoms that can influence its reactivity and application.
4-(Trifluoromethyl)pyridine: This isomer has the trifluoromethyl group at the fourth position, which can lead to different reactivity patterns and applications in material science and pharmaceuticals.
Trifluoromethylbenzene: While not a pyridine, this compound shares the trifluoromethyl group and is used in similar applications, though it lacks the nitrogen atom that imparts additional chemical properties to pyridine derivatives.
Biological Activity
2-(Trifluoromethyl)pyridine (TFMP) is a pyridine derivative characterized by the presence of a trifluoromethyl group at the 2-position. This compound has garnered attention in various fields, particularly in medicinal chemistry and agricultural applications, due to its unique biological activities. This article reviews the biological activity of TFMP, summarizing its mechanisms, efficacy, and potential applications based on recent research findings.
The trifluoromethyl group significantly influences the electronic properties of pyridine derivatives, enhancing their lipophilicity and reactivity. The synthesis of TFMP typically involves methods such as nucleophilic substitution reactions and condensation processes. Recent advancements have introduced efficient synthetic routes that facilitate the production of TFMP and its derivatives for biological evaluation .
Antiviral Activity
Recent studies have highlighted the antiviral potential of TFMP derivatives. A series of trifluoromethyl pyridine piperazine derivatives were synthesized and evaluated for their antiviral properties against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). Notably, compound A16 demonstrated significant enhancement in the activities of defense enzymes such as superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL). These enzymes are crucial for activating the phenylpropanoid biosynthesis pathway, which strengthens systemic acquired resistance in plants .
Compound | Virus Targeted | EC50 (μg/mL) | Protective Activity (%) |
---|---|---|---|
A16 | TMV | 18.4 | 87.0 |
A10 | TMV | 54.5 | 93.1 |
A21 | CMV | 20.2 | 79.1 |
Antimicrobial Activity
TFMP has also shown selective antimicrobial activity. Research indicates that certain TFMP-containing compounds can inhibit the growth of Chlamydia trachomatis, a leading cause of sexually transmitted infections. These compounds were found to selectively impair bacterial growth without affecting host cell viability, demonstrating their potential as therapeutic agents against chlamydial infections .
Toxicological Profile
While TFMP exhibits promising biological activities, its safety profile is critical for its application in pharmaceuticals and agriculture. A case study reported a severe toxicological event involving inhalation exposure to a related compound, 5-amino-2-(trifluoromethyl)pyridine, resulting in methemoglobinemia and toxic encephalopathy. This highlights the need for caution in handling trifluoromethyl pyridine derivatives in industrial settings .
Case Studies
- Antiviral Efficacy : In a study evaluating the protective effects against TMV, several derivatives showed enhanced protective activity compared to standard treatments. The ability to induce defense enzyme activities suggests a mechanism that could be harnessed for developing new antiviral pesticides.
- Antimicrobial Selectivity : Compounds derived from TFMP were tested against C. trachomatis and demonstrated selective inhibition of bacterial growth without cytotoxicity to mammalian cells, suggesting a targeted approach to treating chlamydial infections.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(trifluoromethyl)pyridine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : this compound derivatives are typically synthesized via nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions. For example:
- Halogen Substitution : Chloro- or bromo-substituted pyridines undergo NAS with trifluoromethylating agents like TMSCF₃ or CF₃Cu .
- Suzuki-Miyaura Coupling : Pyridine boronic acids react with trifluoromethyl halides under Pd catalysis .
- Regioselective Fluorination : Direct fluorination using SF₄ or XeF₂ under controlled conditions .
Key Factors : - Temperature : Higher temperatures (80–120°C) favor NAS but may degrade sensitive groups .
- Catalyst : Pd(PPh₃)₄ improves coupling efficiency .
- Yield Optimization : Yields range from 40–85% depending on steric hindrance and substituent electronic effects .
Q. How does the trifluoromethyl group influence the electronic and steric properties of pyridine derivatives?
- Methodological Answer : The -CF₃ group is strongly electron-withdrawing (-I effect), which:
- Reduces Basicity : Pyridine’s pKa decreases by ~2 units .
- Directs Electrophilic Substitution : Reactions occur preferentially at the 4-position due to meta-directing effects .
- Steric Effects : The bulky CF₃ group hinders reactions at adjacent positions, as seen in regioselective functionalization studies .
Experimental Validation : - NMR Analysis : ¹⁹F NMR confirms electronic effects via chemical shift changes .
- X-ray Crystallography : Reveals steric clashes in complexes .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during functionalization of this compound?
- Methodological Answer : Conflicting regioselectivity arises from competing electronic and steric factors. Solutions include:
- Directed Metalation : Use of LiTMP to deprotonate specific positions, overriding CF₃’s directing effects .
- Protecting Groups : Temporary protection of CF₃ (e.g., as a silyl ether) to modify reaction pathways .
- Computational Modeling : DFT calculations predict favorable transition states (e.g., B3LYP/6-31G*) .
Case Study :
Cottet & Schlosser (2004) achieved regioselective lithiation at the 4-position using sec-BuLi, enabling sequential functionalization .
Q. How do this compound ligands enhance the performance of Ir(III) complexes in OLEDs?
- Methodological Answer : The CF₃ group stabilizes metal-ligand charge transfer (MLCT) states in Ir(III) complexes, improving luminescence efficiency. Key findings:
- Blue-Shifted Emission : CF₃ increases the HOMO-LUMO gap, shifting emission to greenish-blue (λₑₘ = 470–490 nm) .
- Thermal Stability : Enhanced rigidity reduces non-radiative decay (ΦPL up to 90%) .
Synthetic Protocol : - Ligands like 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine (fppz) are synthesized via cyclometalation with IrCl₃·3H₂O under inert conditions .
Performance Metrics :
Ligand | EQE (%) | Lifetime (hrs) |
---|---|---|
fppz | 33.5 | 10,000 |
Non-CF₃ analogs | 22.1 | 6,500 |
Q. What analytical techniques are critical for characterizing this compound derivatives in complex mixtures?
- Methodological Answer :
- LC-MS/MS : Quantifies trace impurities (LOQ = 0.1 ppm) using MRM transitions (e.g., m/z 196 → 151 for 2-amino-3-chloro-5-(trifluoromethyl)pyridine) .
- ²H/¹⁹F NMR : Distinguishes isotopic and stereochemical effects .
- XPS : Confirms surface functionalization in materials science applications .
Challenges : - Signal Overlap : Use of high-resolution MS (HRMS) resolves CF₃-related peaks .
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N/c7-6(8,9)5-3-1-2-4-10-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRQECRSCHYSNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190268 | |
Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
368-48-9 | |
Record name | 2-(Trifluoromethyl)pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=368-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000368489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(1,1,1-Trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.